molecular formula C24H24N4O4 B10963062 N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B10963062
M. Wt: 432.5 g/mol
InChI Key: QEJYSJATXCBCHG-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamidophenyl group with a dihydroquinolinyl moiety, connected through an acetyl linkage. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-16(29)25-17-8-10-18(11-9-17)26-22(30)15-28-21-7-3-2-6-19(21)20(14-23(28)31)24(32)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,25,29)(H,26,30)

InChI Key

QEJYSJATXCBCHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to yield 4-acetamidophenol.

    Synthesis of the Dihydroquinolinyl Intermediate: This step involves the cyclization of appropriate precursors to form the dihydroquinolinyl structure.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the dihydroquinolinyl intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamidophenyl and dihydroquinolinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with altered functional groups.

    Reduction: May produce reduced forms with modified functional groups.

    Substitution: Can result in substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

    N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Similar in structure but with variations in functional groups.

    N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Differing in the position or type of substituents on the aromatic ring.

The uniqueness of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and molecular architecture, which may confer distinct biological and chemical properties.

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